2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide
Description
This compound features a 1H-imidazole core substituted with a hydroxymethyl group at position 5, a 4-bromobenzylthio moiety at position 2, and an N-methylacetamide side chain (Fig. 1). The molecular formula is C₁₅H₁₇BrN₃O₂S, with a molecular weight of 391.29 g/mol (calculated). No direct synthesis or biological data for this compound are available in the provided evidence; however, structural analogs in , and 12 suggest it may exhibit kinase inhibition or antimicrobial properties .
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c1-16-13(20)7-18-12(8-19)6-17-14(18)21-9-10-2-4-11(15)5-3-10/h2-6,19H,7-9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQOJZPPXNUNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radiszewski Reaction-Based Approach
The Radiszewski reaction, which employs dicarbonyl compounds, aldehydes, and ammonia, has been adapted to synthesize trisubstituted imidazoles. For this target, glyoxal (as the dicarbonyl component), 4-bromobenzyl mercaptan (thiol source), and paraformaldehyde (hydroxymethyl precursor) react under ammoniacal conditions. This one-pot method yields 2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazole, though regioselectivity challenges necessitate careful stoichiometric control.
Post-Functionalization of Preformed Imidazoles
An alternative route involves modifying 4-methylimidazole derivatives. Heating 4-methylimidazole with paraformaldehyde in isopropanol in the presence of potassium carbonate introduces the 5-hydroxymethyl group via electrophilic substitution. Subsequent thiolation at position 2 is achieved using 4-bromobenzyl bromide and thiourea under basic conditions, followed by hydrolysis to yield the free thiol intermediate.
N-Methylacetamide Side Chain Installation
The N-methylacetamide group at position 1 is introduced via two primary methods:
Microwave-Assisted Acetylation
Trimethyl orthoacetate reacts with the imidazole’s primary amine under microwave irradiation (135°C, 15 minutes) in methanol, achieving quantitative acetylation. This method avoids racemization and ensures rapid reaction kinetics, with purification requiring only solvent evaporation.
Catalytic Amide Bond Formation
Imidazole-catalyzed coupling of acetic acid derivatives with methylamine hydrochloride in octane at 120°C provides moderate yields (54–60%). Magnesium nitrate hexahydrate (10 mol%) enhances conversion rates by stabilizing the tetrahedral intermediate during nucleophilic acyl substitution.
Regioselective Thioether Formation
The 2-((4-bromobenzyl)thio) group is installed via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling:
SNAr with 4-Bromobenzyl Thiol
Heating 2-chloroimidazole precursors with 4-bromobenzyl thiol in DMF at 80°C for 12 hours displaces chloride with 72% efficiency. Potassium iodide additive mitigates reductive dehalogenation side reactions.
Copper-Catalyzed C–S Coupling
A CuI/1,10-phenanthroline system mediates coupling between 2-iodoimidazoles and 4-bromobenzyl disulfide in DMSO at 100°C, achieving 85% yield. This method excels in sterically congested substrates but requires rigorous oxygen exclusion.
Synthetic Optimization and Characterization
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, the compound’s imidazole ring is of particular interest due to its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in metal coordination complexes .
Medicine
The presence of the bromobenzyl group and the imidazole ring can enhance its binding affinity to biological targets .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity .
Mechanism of Action
The mechanism of action of 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity or disrupting metal-dependent processes . The bromobenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound’s imidazole core distinguishes it from oxadiazole () or triazole-thiazole hybrids ().
- The hydroxymethyl group in the target compound is shared with , but the 4-bromobenzylthio group increases molecular weight by ~100 g/mol compared to .
- Higher melting points in oxadiazole derivatives (e.g., 113–114°C in ) suggest stronger crystalline packing than imidazole analogs.
Key Observations :
- The target compound’s 4-bromobenzylthio group may mimic kinase-inhibiting motifs in zamaporvint , though its efficacy remains unverified.
- Imidazole-thioether derivatives in and show diverse activities (antihypertensive, TGR5 agonism), suggesting the target compound’s versatility.
- Lack of trifluoromethyl or pyridine groups (cf. ) may limit metabolic stability compared to advanced candidates.
Biological Activity
The compound 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide is a synthetic organic molecule characterized by its unique imidazole structure, which includes a hydroxymethyl group and a bromobenzyl thioether. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 370.27 g/mol . The structure features an imidazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.27 g/mol |
| CAS Number | 923195-62-4 |
The mechanism of action for this compound involves its interaction with specific molecular targets, particularly metal ions. The imidazole ring can coordinate with these ions, potentially affecting enzymatic activity or disrupting metal-dependent processes, which are critical in various biological functions.
Antibacterial Activity
Research indicates that compounds containing imidazole scaffolds often exhibit significant antibacterial properties. For instance, related studies have shown that imidazole derivatives can be effective against Gram-positive and Gram-negative bacteria. Preliminary evaluations of similar compounds suggest that this compound may also display antibacterial activity, although specific data on this compound is limited .
Comparison Table: Antibacterial Activity of Imidazole Derivatives
| Compound Name | MIC (μg/mL) | Activity Against |
|---|---|---|
| 13e (related compound) | 1-4 | Gram-positive bacteria |
| 2-(2-((4-bromobenzyl)thio)... | TBD | TBD |
Anticancer Potential
Imidazole derivatives have been reported to possess anticancer activities, with some studies indicating that they can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the hydroxymethyl group in the structure of this compound may enhance its solubility and bioavailability, making it a candidate for further investigation in cancer therapy .
Case Studies
While specific case studies on this exact compound are scarce, related research on imidazole derivatives has shown promising results:
- Study on Antibacterial Activity : A study evaluated various imidazole compounds against Staphylococcus aureus and Escherichia coli, revealing that many derivatives exhibited significant antibacterial effects, suggesting that similar activity could be expected from this compound .
- Anticancer Research : Another study focused on the anticancer properties of imidazole derivatives found that certain compounds led to reduced viability in cancer cell lines, indicating potential for therapeutic applications in oncology.
Q & A
Q. What are the key synthetic routes for 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide, and how are intermediates characterized?
The synthesis involves multi-step reactions, including:
- Imidazole core formation : Cyclization of precursors under controlled temperature (e.g., 60–80°C) and solvent conditions (e.g., ethanol or DMF).
- Thioether linkage : Reaction of the imidazole intermediate with 4-bromobenzyl mercaptan using a base (e.g., K₂CO₃) to introduce the thioether group.
- Acetamide functionalization : Coupling with N-methylacetamide derivatives via nucleophilic substitution. Characterization :
- TLC monitors reaction progress.
- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and purity.
- Mass spectrometry (MS) validates molecular weight .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- ¹H/¹³C NMR : Assigns protons and carbons in the imidazole ring, thioether, and acetamide groups. For example, the hydroxymethyl group (CH₂OH) shows a triplet near δ 4.5 ppm.
- IR spectroscopy : Identifies functional groups (e.g., N–H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹).
- High-resolution MS : Confirms the molecular formula (C₁₆H₁₇BrN₃O₂S) .
Q. What solubility properties influence experimental design?
The compound is polar due to the hydroxymethyl and acetamide groups, making it soluble in DMSO or methanol. Insolubility in non-polar solvents (e.g., hexane) necessitates polar aprotic solvents for reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
| Parameter | Optimization Strategy | Example Data from Evidence |
|---|---|---|
| Temperature | Lower temperatures (0–25°C) reduce side reactions during thioether formation. | 75% yield at 25°C vs. 50% at 50°C |
| Catalyst | Use of phase-transfer catalysts (e.g., TBAB) enhances alkylation efficiency. | 15% yield increase with TBAB |
| Solvent | Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics. | 80% yield in DMF vs. 60% in THF |
Q. What computational methods model the compound’s 3D structure and interactions?
- Molecular docking : Predicts binding to biological targets (e.g., enzymes) by analyzing interactions like hydrogen bonds with the hydroxymethyl group.
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity.
- SHELX software : Refines X-ray crystallography data for precise bond-length/angle measurements .
Q. How does the compound interact with biological targets, and what assays validate this?
- Kinetic studies : Measure inhibition constants (Kᵢ) for enzymes (e.g., kinases) using fluorogenic substrates.
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time.
- Cellular assays : Evaluate cytotoxicity (IC₅₀) in cancer cell lines, noting SAR trends (e.g., bromine enhances potency) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?
- Analog synthesis : Compare derivatives (e.g., replacing Br with Cl or CF₃) to isolate substituent effects.
- In vitro vs. in vivo correlation : Address discrepancies using pharmacokinetic profiling (e.g., plasma protein binding assays).
- Crystallographic data : Resolve ambiguous binding modes from docking studies .
Q. How is stability assessed under varying conditions?
- Thermal stability : DSC/TGA analyzes decomposition temperatures (e.g., onset at 180°C).
- Photodegradation : UV-vis spectroscopy tracks changes under light exposure.
- HPLC : Monitors purity over time in buffer solutions (e.g., pH 7.4, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
